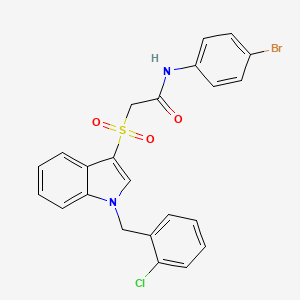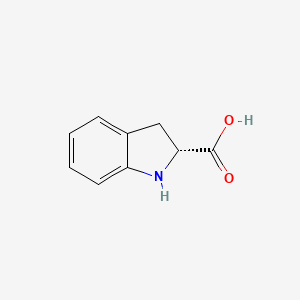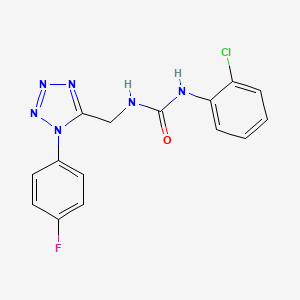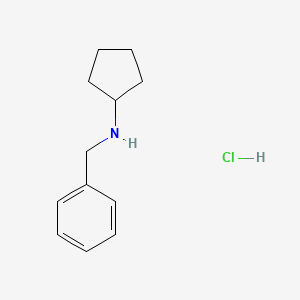
Methyl 6-hydroxybenzofuran-2-carboxylate
概要
説明
Synthesis Analysis
The synthesis of Methyl 6-hydroxybenzofuran-2-carboxylate involves three steps: the reaction of 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid, the formation of the 6-methoxybenzofuran in acetic anhydride, and the demethylation with sodium 1-dodecanethiolate . This process is safe, cost-effective, environmentally benign, and scalable .Molecular Structure Analysis
The molecular formula of Methyl 6-hydroxybenzofuran-2-carboxylate is C10H8O4. The molecular weight is 192.17 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Methyl 6-hydroxybenzofuran-2-carboxylate include the reaction of 2-hydroxy-4-methoxybenzofuran with chloroacetic acid, the formation of the 6-methoxybenzofuran in acetic anhydride, and the demethylation with sodium 1-dodecanethiolate .Physical And Chemical Properties Analysis
The molecular formula of Methyl 6-hydroxybenzofuran-2-carboxylate is C10H8O4. The molecular weight is 192.17 .科学的研究の応用
- Benzofuran derivatives, including Methyl 6-hydroxybenzofuran-2-carboxylate, have emerged as promising antimicrobial agents . Their unique structural features make them suitable candidates for combating deadly microbes. Researchers have explored their activity against clinically approved targets, paving the way for potential therapeutic applications.
- Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin, find use in treating skin diseases like cancer and psoriasis . These compounds exhibit biological activity and have been investigated for their therapeutic potential.
- Recent benzofuran-based compounds aim for improved bioavailability, allowing for once-daily dosing . Researchers have focused on optimizing their pharmacokinetic properties to enhance drug delivery.
- Researchers have developed an optimized process for synthesizing 6-hydroxybenzofuran, a precursor to Methyl 6-hydroxybenzofuran-2-carboxylate . This efficient synthesis route facilitates scale-up production for further investigations.
- Benzofuran serves as a privileged structure in drug discovery due to its diverse biological activities . Medicinal chemists explore substitution patterns around the benzofuran nucleus to develop structure-activity relationships (SAR) for antimicrobial drugs.
- Benzofuran derivatives can be sourced from natural products and unnatural compounds, broadening their potential applications . Researchers continue to explore their bioactivity and therapeutic relevance.
Antimicrobial Properties
Skin Disease Treatment
Bioavailability Enhancement
Synthesis and Scale-Up
Pharmacophore Exploration
Natural Source and Bioactivity
Safety and Hazards
作用機序
Target of Action
The primary targets of Methyl 6-hydroxybenzofuran-2-carboxylate are currently unknown. The compound belongs to the class of benzofuran compounds, which are known to exhibit a wide range of biological activities . .
Mode of Action
Benzofuran compounds are known to interact with various biological targets and induce changes in cellular processes . The exact interaction of Methyl 6-hydroxybenzofuran-2-carboxylate with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Benzofuran compounds are known to influence a variety of biochemical pathways due to their diverse biological activities . The specific pathways affected by Methyl 6-hydroxybenzofuran-2-carboxylate and their downstream effects need further investigation.
Result of Action
Given the diverse biological activities of benzofuran compounds, it is likely that this compound may have multiple effects at the molecular and cellular levels . More research is needed to elucidate these effects.
特性
IUPAC Name |
methyl 6-hydroxy-1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-13-10(12)9-4-6-2-3-7(11)5-8(6)14-9/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFLVOPCTQNVAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(O1)C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-hydroxybenzofuran-2-carboxylate | |
CAS RN |
182747-75-7 | |
| Record name | methyl 6-hydroxy-1-benzofuran-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-3-methyl-N-(2-methylpropyl)benzamide](/img/structure/B2406057.png)


![N-(4-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2406067.png)
![4-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2406068.png)
![3-(4-chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2406069.png)
![2-chloro-N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide](/img/structure/B2406071.png)
![N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2-[(4-chlorophenyl)sulfonyl]propanamide](/img/structure/B2406072.png)





